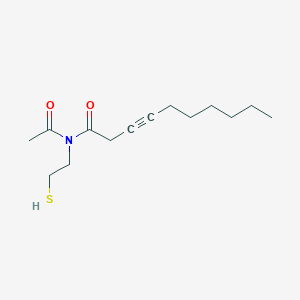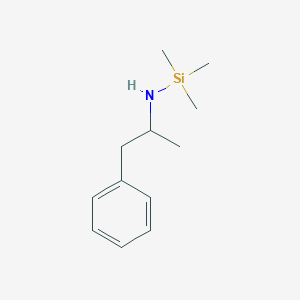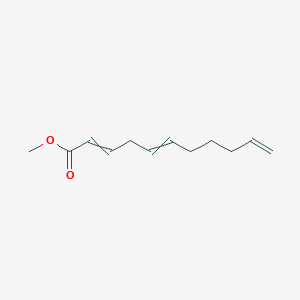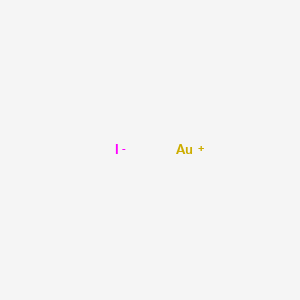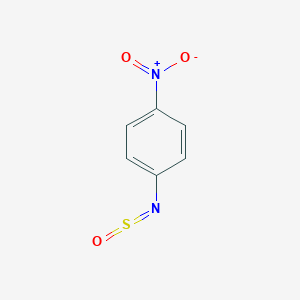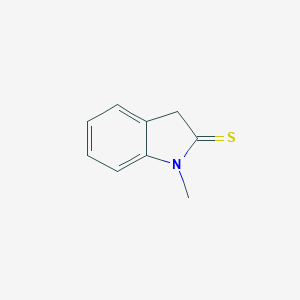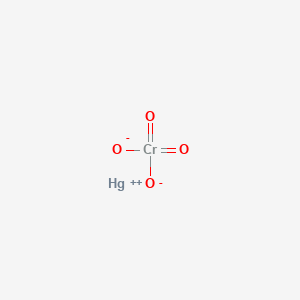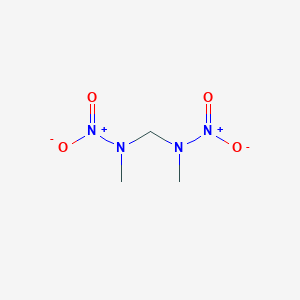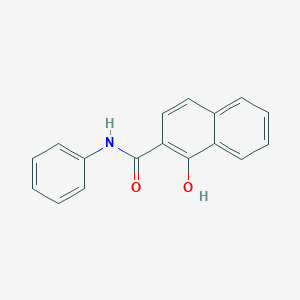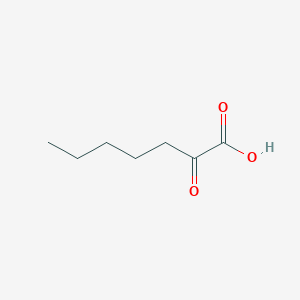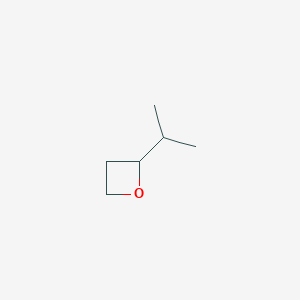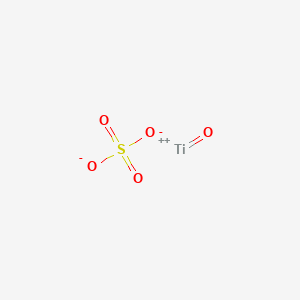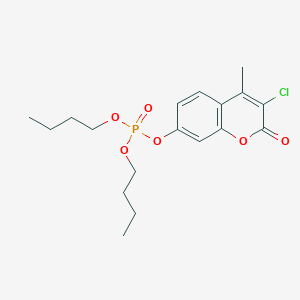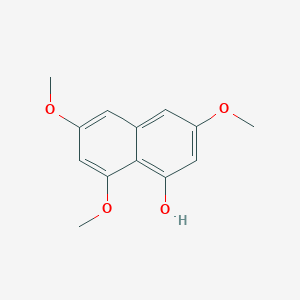
3,6,8-Trimethoxynaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,8-Trimethoxynaphthalen-1-ol is a chemical compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its three methoxy groups attached to the naphthalene ring at positions 3, 6, and 8, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethoxynaphthalen-1-ol typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 1-naphthol with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions: 3,6,8-Trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler naphthalene derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,6,8-trimethoxynaphthalen-1-one.
Reduction: Formation of 3,6,8-trimethylnaphthalene.
Substitution: Formation of 3,6,8-trihalonaphthalen-1-ol derivatives.
科学研究应用
3,6,8-Trimethoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,6,8-Trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
1,3,6,8-Tetrahydroxynaphthalene: A related compound with hydroxyl groups instead of methoxy groups.
2,3,6-Trimethylnaphthalene: A similar compound with methyl groups instead of methoxy groups.
3,6,8-Trimethoxynaphthalene: Lacks the hydroxyl group at position 1.
Uniqueness: 3,6,8-Trimethoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3,6,8-trimethoxynaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-9-4-8-5-10(16-2)7-12(17-3)13(8)11(14)6-9/h4-7,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPSCJHXZQRAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
